Cas no 95094-00-1 ((S)-Carvedilol)

(S)-Carvedilol structure
(S)-Carvedilol structure
商品名:(S)-Carvedilol
CAS番号:95094-00-1
MF:C24H26N2O4
メガワット:406.474246501923
MDL:MFCD00869664
CID:811826
PubChem ID:185395

(S)-Carvedilol 化学的及び物理的性質

名前と識別子

    • 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2S)-
    • (S)-(-)-Carvedilol
    • (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
    • UNII-0K47UL67F2 component OGHNVEJMJSYVRP-KRWDZBQOSA-N
    • (S)-Carvedilol
    • (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (ACI)
    • 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (S)- (ZCI)
    • (-)-Carvedilol
    • (S)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
    • E78791
    • AKOS030255655
    • NS00116143
    • 2-PROPANOL, 1-(9H-CARBAZOL-4-YLOXY)-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)-, (2S)-
    • GW13D96IND
    • (2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
    • AS-82016
    • CS-0111827
    • 95094-00-1
    • S-(-)-Carvedilol
    • (2s)-1-(8h-Carbazol-4-Yloxy)-3-[2-(2-Methoxyphenoxy)ethylamino]propan-2-Ol
    • (S)-1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
    • UNII-GW13D96IND
    • DTXSID50241749
    • OGHNVEJMJSYVRP-KRWDZBQOSA-N
    • Q27279308
    • BDBM50167072
    • (S)-BM 14190
    • Carvedilol, (-)-
    • ARD193804
    • SCHEMBL6430026
    • HY-B0006B
    • CHEMBL3799125
    • 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-,(2S)-
    • MDL: MFCD00869664
    • インチ: 1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
    • InChIKey: OGHNVEJMJSYVRP-KRWDZBQOSA-N
    • ほほえんだ: O(C1C=CC=C2C=1C1C=CC=CC=1N2)C[C@@H](O)CNCCOC1C=CC=CC=1OC

計算された属性

  • せいみつぶんしりょう: 406.189257g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.2
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 10
  • どういたいしつりょう: 406.189257g/mol
  • 単一同位体質量: 406.189257g/mol
  • 水素結合トポロジー分子極性表面積: 75.7Ų
  • 重原子数: 30
  • 複雑さ: 508
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: 無色結晶固体
  • 密度みつど: 1.25
  • ゆうかいてん: 114-115°C
  • ふってん: 655.2 °C at 760 mmHg
  • フラッシュポイント: 350.1 °C
  • 屈折率: 1.657
  • PSA: 75.74000
  • LogP: 4.12890

(S)-Carvedilol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-82016-0.25g
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
95094-00-1 >95%
0.25g
£544.00 2025-02-08
ChemScence
CS-0111827-10mg
(S)-Carvedilol
95094-00-1 99.25%
10mg
$820.0 2021-09-02
TRC
C184635-50mg
(S)-(-)-Carvedilol
95094-00-1
50mg
$ 1774.00 2023-09-08
TRC
C184635-2mg
(S)-(-)-Carvedilol
95094-00-1
2mg
$ 164.00 2023-04-18
TRC
C184635-25mg
(S)-(-)-Carvedilol
95094-00-1
25mg
$ 1024.00 2023-04-18
A2B Chem LLC
AD13198-10mg
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
95094-00-1 99%
10mg
$215.00 2024-07-18
1PlusChem
1P006QA6-5mg
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
95094-00-1 99%
5mg
$586.00 2024-04-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY283162-0.1g
(S)-(-)-Carvedilol
95094-00-1 ≥95%
0.1g
¥2678.00 2024-07-09
Aaron
AR006QII-5mg
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
95094-00-1 98%
5mg
$1212.00 2025-01-23
A2B Chem LLC
AD13198-100mg
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
95094-00-1 99%
100mg
$935.00 2024-07-18

(S)-Carvedilol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Ethanol ;  1 h, rt → 80 °C
リファレンス
Preparation method of S-carvedilol
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Isopropanol ;  5 h, reflux
リファレンス
Drug repurposing and rediscovery: Design, synthesis and preliminary biological evaluation of 1-arylamino-3-aryloxypropan-2-ols as anti-melanoma agents
Chang, Qi ; Long, Jing; Hu, Liqing ; Chen, Zhuo; Li, Qianbin ; et al, Bioorganic & Medicinal Chemistry, 2020, 28(9),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium ,  Water Solvents: Ethanol ;  10 min, 20 - 30 °C; 1.5 h, 25 °C
リファレンス
Preparation of carvedilol
, European Patent Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Process for the preparation of highly optical pure carvedilol
, United States, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Isopropanol ;  1 h, rt → 90 °C
リファレンス
Process for preparation of (S)-carvedilol
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Isopropanol ;  4 h, rt → reflux
リファレンス
Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein Bias
Stanek, Markus; Picard, Louis-Philippe; Schmidt, Maximilian F.; Kaindl, Jonas M.; Huebner, Harald; et al, Journal of Medicinal Chemistry, 2019, 62(10), 5111-5131

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Optically active R- and S-carbazole derivatives
, Federal Republic of Germany, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Palladium ,  Carbon Solvents: Ethanol ,  Water
1.2 Reagents: Hydrazine hydrate (1:1)
リファレンス
Intermediates for preparing the R- or S- enantiomer and N-benzyl derivatives of 1-[9'H-carbazol-4'-yloxy]-3-[2"-(2"'-methoxyphenoxy)ethylamino]propan-2-ol [carvedilol]
, European Patent Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin
Malanga, Milo; Fejos, Ida; Varga, Erzsebet; Benkovics, Gabor; Darcsi, Andras; et al, Journal of Chromatography A, 2017, 1514, 127-133

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  16 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  6 h, reflux
リファレンス
Process for preparation of optically pure carvedilol
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Process for the preparation of carvedilol or its enantiomers from the ring-opening reaction of 4-(2,3-epoxypropoxy)carbazole or its enantiomers with an excess of 2-(2-methoxyphenoxy)ethylamine in ethyl acetate as the reaction solvent
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 °C; 30 °C → reflux; 12 h, reflux
リファレンス
Synthesis of racemic and chiral carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one
Kumar, B. Anand; Babu, K. Veera; Rao, Rama Koteshwar; Srinivas, Kumbam; Madhusudhan, G.; et al, Indian Journal of Chemistry, 2012, (9), 1430-1435

ごうせいかいろ 13

はんのうじょうけん
リファレンス
A process for preparation of 1-[9H-carbazol-4-yloxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Isopropanol ;  2 h, reflux
リファレンス
Synthesis of Glycoborine, Glybomine A and B, the Phytoalexin Carbalexin A and the β-Adrenoreceptor Antagonists Carazolol and Carvedilol
Bruetting, Christian; Hesse, Ronny; Jaeger, Anne; Kataeva, Olga; Schmidt, Arndt W.; et al, Chemistry - A European Journal, 2016, 22(47), 16897-16911

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Ethanol ;  19 h, 45 °C
リファレンス
Preparation of carbazole derivatives as selective β3 adrenergic agonists
, World Intellectual Property Organization, , ,

(S)-Carvedilol Raw materials

(S)-Carvedilol Preparation Products

(S)-Carvedilol 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:95094-00-1)(S)-Carvedilol
A1204447
清らかである:99%/99%/99%
はかる:0.1g/0.25g/1g
価格 ($):336.0/395.0/571.0